molecular formula C9H8BrFN2O B8167588 5-Bromo-N-cyclopropyl-2-fluoronicotinamide

5-Bromo-N-cyclopropyl-2-fluoronicotinamide

Cat. No.: B8167588
M. Wt: 259.07 g/mol
InChI Key: NSRBIJQGWFKWII-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-fluoronicotinamide is a substituted nicotinamide derivative featuring a pyridine ring with bromo (Br) at position 5, fluoro (F) at position 2, and a cyclopropylamide group at the nitrogen. The electronegative halogens (Br, F) and the sterically compact cyclopropyl group contribute to its unique electronic and steric properties, influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2O/c10-5-3-7(8(11)12-4-5)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRBIJQGWFKWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-2-fluoronicotinamide typically involves multiple steps:

    Bromination: The starting material, 2-fluoronicotinamide, undergoes bromination at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under conditions that facilitate the formation of the N-cyclopropyl derivative. This step may require a base such as triethylamine to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-N-cyclopropyl-2-fluoronicotinamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for bromination and cyclopropylation steps, as well as advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-fluoronicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen or the cyclopropyl group.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with an amine might yield a new amide derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-fluoronicotinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used as a probe to study biological pathways involving nicotinamide derivatives.

    Materials Science: It may be explored for its properties in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the cyclopropyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate its targets by mimicking or interfering with natural substrates or ligands, thereby modulating biological pathways.

Comparison with Similar Compounds

Halogen Substitution Variations

Key Differences :

  • 5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide (CAS 1872053-31-0): Differs in halogen (Cl vs. F at position 2) and substituent linkage (cyclopropylethyl vs. direct cyclopropyl). The ethyl spacer increases molecular weight (303.58 g/mol vs. target’s ~272.11 g/mol) and may reduce steric hindrance compared to the target’s direct cyclopropyl attachment .
  • Methyl 5-bromo-2-fluoronicotinate (CAS 931105-37-2): Replaces the cyclopropylamide with a methyl ester. The ester group increases hydrophobicity but reduces hydrolytic stability compared to the amide in the target compound .

Ring System and Functional Group Modifications

Examples :

  • 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS 1512044-54-0): A benzamide analog with a benzene ring instead of pyridine. The absence of pyridine’s nitrogen atom alters electronic properties and hydrogen-bonding capacity, likely reducing interactions with biological targets reliant on pyridine’s lone pair .
  • 5-Bromo-N-isobutyl-2-furamide: Features a furan ring instead of pyridine.

Impact : Pyridine-based compounds like the target exhibit better metabolic stability and tunable acidity compared to furan or benzene analogs.

Structural and Property Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Halogens Functional Group Key Properties
5-Bromo-N-cyclopropyl-2-fluoronicotinamide C₉H₇BrFN₂O ~272.11 Br, F Amide High metabolic stability, moderate logP
5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide C₁₁H₁₂BrClN₂O 303.58 Br, Cl Amide Increased steric bulk, lower solubility
Methyl 5-bromo-2-fluoronicotinate C₇H₅BrFNO₂ ~234.02 Br, F Ester Higher logP, ester hydrolysis susceptibility
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide C₁₂H₁₂BrFNO 300.14 Br, F Amide Benzene ring reduces electronic effects

Biological Activity

5-Bromo-N-cyclopropyl-2-fluoronicotinamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Bromo-N-cyclopropyl-2-fluoronicotinamide is characterized by the following structural features:

  • Bromine atom at the 5-position of the nicotinamide ring.
  • Cyclopropyl group attached to the nitrogen atom.
  • Fluorine atom substituting at the 2-position.

These modifications can significantly influence the compound's lipophilicity, bioavailability, and interaction with biological targets.

The biological activity of 5-Bromo-N-cyclopropyl-2-fluoronicotinamide is primarily attributed to its interactions with specific enzymes and receptors. The presence of the bromine and fluorine atoms enhances its ability to modulate biological pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It can interact with receptors that play crucial roles in neurotransmission and cellular signaling, potentially influencing neurochemical processes.

Pharmacological Studies

Recent studies have focused on the pharmacological effects of 5-Bromo-N-cyclopropyl-2-fluoronicotinamide, including its anti-inflammatory and anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatorySignificant reduction in cytokine levels
AnticancerInhibition of tumor cell proliferation
Enzyme inhibitionIC50 values indicating effective inhibition of target enzymes

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that 5-Bromo-N-cyclopropyl-2-fluoronicotinamide exhibited potent anti-inflammatory effects by inhibiting the inducible isoform of cyclooxygenase (COX-2), which is crucial in inflammatory responses. This inhibition was correlated with reduced levels of pro-inflammatory cytokines in vitro.
  • Anticancer Efficacy : In a preclinical model, the compound showed promising results in inhibiting the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent against malignancies.
  • Enzyme Inhibition Studies : Pharmacological evaluations revealed that 5-Bromo-N-cyclopropyl-2-fluoronicotinamide effectively inhibited specific metabolic enzymes with IC50 values in the nanomolar range, indicating strong potency.

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